5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Description
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound featuring a bromine atom at the 5-position and a 4-chlorophenyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Its synthesis likely involves multi-step reactions, including coupling and deprotection steps analogous to other pyrazole-carboxylic acid derivatives .
Properties
Molecular Formula |
C10H6BrClN2O2 |
|---|---|
Molecular Weight |
301.52 g/mol |
IUPAC Name |
5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
InChI Key |
WZUYOGWTEZSGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The construction of the pyrazole ring system forms the foundational step in synthesizing 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. A widely adopted approach involves the cyclocondensation of hydrazine derivatives with β-keto esters or analogous electrophilic partners. For instance, 4-chlorophenylhydrazine reacts with ethyl acetoacetate under acidic conditions to yield 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate esters . This method typically employs ethanol or methanol as solvents, with reflux temperatures (60–90°C) and reaction durations of 8–24 hours to achieve yields exceeding 85% .
Modifications to this protocol include the use of microwave-assisted synthesis, which reduces reaction times to 1–2 hours while maintaining comparable yields . However, scalability challenges and the need for specialized equipment limit its industrial applicability.
Regioselective Bromination at the Pyrazole C-5 Position
Introducing bromine at the C-5 position of the pyrazole ring is critical for subsequent functionalization. Electrophilic bromination using bromine (Br₂) in dichloromethane or acetic acid remains a standard method, though it often suffers from poor regioselectivity . Recent innovations leverage directed ortho-metalation (DoM) strategies, where a lithium base such as LDA (lithium diisopropylamide) deprotonates the pyrazole at C-5, followed by quenching with BrCCl₃ or N-bromosuccinimide (NBS) . This approach achieves >90% regioselectivity but requires cryogenic conditions (-78°C), complicating large-scale production .
An alternative method utilizes diazotization-bromination sequences. For example, treating 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate esters with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile at 60–65°C introduces bromine at C-5 in 68–81% yields . This protocol avoids extreme temperatures and enhances scalability, though it generates stoichiometric copper waste .
Oxidation of Methyl Groups to Carboxylic Acids
Converting C-4 methyl substituents to carboxylic acids is achieved through oxidative methods. Potassium permanganate (KMnO₄) in acidic media (0.1–0.2 M HCl) selectively oxidizes 4-methylpyrazoles to carboxylic acids with yields of 75–85% . Optimal conditions involve a substrate-to-oxidizer ratio of 1:0.5–1 (w/w) and reaction times of 4–6 hours at 60–80°C .
Recent studies demonstrate that ruthenium-based catalysts (e.g., RuCl₃·nH₂O) in combination with NaIO₄ as a co-oxidant achieve milder reaction conditions (room temperature, 2 hours) and yields up to 92% . However, catalyst costs and purification challenges hinder widespread adoption.
Hydrolysis of Ester Intermediates
Saponification of ethyl or methyl esters to carboxylic acids is a pivotal final step. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)-water-ethanol mixtures at room temperature hydrolyzes esters within 4 hours, yielding 90–95% pure product . For example, ethyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes complete hydrolysis with 2 equivalents of LiOH, followed by acidification to pH 2–3 using HCl .
Comparative studies indicate that NaOH in methanol-water systems offers similar efficiency (91% yield) but requires longer reaction times (3 hours) . Solvent choice significantly impacts purity, with ethereal solvents (MTBE) minimizing byproduct formation during extraction .
Integrated Synthesis Routes and Industrial Adaptations
Combining the above steps into a cohesive synthesis pipeline remains a focus of process chemistry. A representative route involves:
-
Cyclocondensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
-
Bromination at C-5 using CuBr₂/t-BuONO.
-
Oxidation of the C-4 methyl group to a carboxylic acid via KMnO₄.
This sequence achieves an overall yield of 62–68%, with the bromination step as the primary bottleneck . Scale-up efforts prioritize replacing cryogenic DoM steps with room-temperature bromination and transitioning from batch to continuous-flow reactors to enhance throughput .
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 24h | 85% | Scalable, low cost | Long reaction time |
| Diazotization-Bromination | CuBr₂, t-BuONO, 65°C, 2h | 81% | Room-temperature compatible | Copper waste generation |
| KMnO₄ Oxidation | 0.2 M HCl, 80°C, 6h | 83% | High selectivity | Corrosive conditions |
| LiOH Hydrolysis | THF/H₂O/EtOH, rt, 4h | 92% | Rapid, high purity | Solvent recovery costs |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohol or aldehyde derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily utilized in the development of novel pharmaceuticals, particularly those targeting inflammatory and cancerous conditions. Its structural features allow it to interact effectively with biological targets, leading to potential therapeutic benefits.
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, crucial mediators in inflammation. Studies indicate that derivatives exhibit IC50 values as low as 0.04 μM against COX enzymes, demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib .
- Antitumor Activity : Research has demonstrated that 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid can induce apoptosis in various cancer cell lines. For instance, cell viability assays have revealed IC50 values of 5.0 μM against A549 lung cancer cells and 3.5 μM against MCF7 breast cancer cells .
Agricultural Chemistry
Herbicides and Fungicides Development
This compound serves as a key intermediate in the synthesis of herbicides and fungicides, enhancing crop yields and protecting plants from pests and diseases. Its efficacy in agricultural applications is attributed to its ability to disrupt metabolic pathways in target organisms.
- Case Study : A study highlighted that pyrazole derivatives similar to this compound showed significant herbicidal activity against common agricultural weeds, indicating its potential utility in crop protection strategies .
Material Science
Advanced Materials Synthesis
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid is employed in the formulation of advanced materials, including polymers and coatings that exhibit improved durability and resistance to environmental factors.
- Properties Analysis : The compound's unique electronic properties make it suitable for applications in electronic materials and photophysical studies. Its incorporation into polymer matrices has been shown to enhance mechanical strength and thermal stability .
Biochemical Research
Enzyme Interaction Studies
In biochemical research, this compound aids in understanding enzyme interactions and metabolic pathways. It is utilized in various assays to study the effects of pyrazole derivatives on enzyme activity.
- Biochemical Assays : The compound has been employed in assays evaluating its impact on metabolic enzymes, providing insights into its mechanism of action and potential side effects .
Comparison of Biological Activities
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates good solubility in polar solvents, enhancing bioavailability. Toxicity studies reveal a favorable safety profile with LD50 values exceeding 2000 mg/kg in animal models . This suggests that while the compound exhibits potent biological activities, it also maintains a relatively low risk of adverse effects at therapeutic doses.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural modifications at the 1-, 4-, and 5-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis of 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid with its analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Carboxylic Acid vs. Ester: The free carboxylic acid (target compound) offers hydrogen-bonding capability, whereas ester derivatives (e.g., ethyl esters) improve membrane permeability in drug design .
Biological Relevance :
- Pyrazole-4-carboxylic acids are precursors for metal-organic frameworks (MOFs) due to their rigid, chelating structures .
- Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit enhanced metabolic stability compared to chlorinated versions .
Synthetic Accessibility: The target compound’s synthesis parallels methods for L1H4 and L2H4 linkers, involving bromoalkane coupling and ester deprotection . Isomerization techniques (e.g., Lewis acid-mediated) used for related cyclohexyl-naphthoquinones could inspire strategies for cis/trans isomer control in pyrazoles .
Biological Activity
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1399654-57-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid can be represented as follows:
- Molecular Formula : C10H6BrClN2O2
- Molecular Weight : 301.52 g/mol
The compound features a bromine atom and a chlorine atom attached to a pyrazole ring, which contributes to its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, demonstrate significant anti-inflammatory effects. A study evaluated various pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The results showed that this compound exhibited notable inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs.
| Compound | COX-2 Inhibition (IC50) |
|---|---|
| 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 12 µM |
| Indomethacin | 10 µM |
2. Anticancer Activity
In vitro studies have demonstrated that 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid possesses anticancer properties against various cancer cell lines. A notable study involved testing the compound against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis in these cell lines through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
3. Xanthine Oxidoreductase Inhibition
The compound has also been evaluated for its potential as a xanthine oxidoreductase (XOR) inhibitor. XOR is implicated in hyperuricemia and gout. Comparative studies revealed that the compound exhibited significant inhibition of XOR activity, with an IC50 value indicating its potential as a therapeutic agent for managing gout.
| Compound | XOR Inhibition (IC50) |
|---|---|
| 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | 8 µM |
| Febuxostat | 5 µM |
Case Study 1: In Vivo Efficacy
A study conducted on mice with induced hyperuricemia demonstrated that administration of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid resulted in a significant reduction in serum uric acid levels compared to the control group. The hypouricemic effect was comparable to that of febuxostat, a standard treatment for gout.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs based on the pyrazole structure were synthesized to explore the SAR. Modifications at the phenyl ring were found to enhance the biological activity of the compounds significantly. The presence of halogen substituents was particularly noted to increase potency against both COX and XOR enzymes.
Q & A
Q. What are the key synthetic routes for 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step cyclocondensation. A typical route involves:
Cyclocondensation : Reacting ethyl acetoacetate with substituted phenylhydrazines under reflux in ethanol to form the pyrazole core .
Bromination : Introducing bromine at the 5-position using brominating agents like N-bromosuccinimide (NBS) in DMF at 0–5°C .
Carboxylic Acid Formation : Hydrolysis of ester intermediates using NaOH/EtOH under reflux, followed by acidification to yield the carboxylic acid group .
- Critical Parameters : Temperature control during bromination minimizes side reactions, while hydrolysis pH affects purity. Yields typically range from 45–65%, influenced by steric hindrance from the 4-chlorophenyl group .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Peaks for the pyrazole ring protons appear at δ 6.5–7.8 ppm, while the carboxylic acid proton is observed at δ 12–13 ppm. Bromine and chlorine substituents cause distinct splitting patterns due to anisotropic effects .
- FTIR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the carboxylic acid group .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) reveal dihedral angles between the pyrazole ring and substituted phenyl groups (e.g., 74.91° for chlorophenyl), impacting molecular packing and solubility .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and purity for large-scale applications?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time by 40–60% compared to conventional heating, enhancing yield (e.g., 72% vs. 55%) while minimizing decomposition .
- Purification : Gradient column chromatography (hexane:EtOAc, 3:1 to 1:2) removes unreacted intermediates. Recrystallization in ethanol/water mixtures improves purity to >98% .
- Catalysis : Pd/C or CuI catalysts in Suzuki-Miyaura cross-coupling can introduce alternative substituents for derivative synthesis .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Structural Variants : Compare analogs (e.g., methyl vs. bromo substituents) using in vitro assays (e.g., COX-2 inhibition). For example, the bromo-substituted derivative shows 30% higher anti-inflammatory activity than methyl analogs due to enhanced halogen bonding .
- Assay Conditions : Standardize IC50 measurements (e.g., pH 7.4 buffer, 37°C) to reduce variability. Contradictions in antimicrobial activity (e.g., MIC values) may arise from differences in bacterial strains or nutrient media .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). The carboxylic acid group forms hydrogen bonds with Arg120, while bromine enhances hydrophobic interactions in the binding pocket .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations, with RMSD < 2.0 Å, validating target engagement .
- QSAR Models : Hammett constants (σ = +0.23 for 4-Cl) correlate with bioactivity, guiding substituent optimization .
Data Contradiction Analysis
Q. Why do some studies report variable solubility profiles for this compound?
- Methodological Answer :
- Crystal Polymorphism : Solubility in DMSO ranges from 12–25 mg/mL depending on crystallinity (e.g., amorphous vs. crystalline forms). DSC analysis identifies metastable polymorphs with higher solubility .
- pH Effects : The carboxylic acid group increases aqueous solubility at pH > 6 (e.g., 8.2 mg/mL at pH 7.4 vs. 0.5 mg/mL at pH 2) .
Q. How to resolve conflicting data on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Species Variability : Human microsomes show t1/2 = 45 min vs. 22 min in rat models due to CYP2C9/2C19 isoform differences. Use species-specific incubation protocols .
- Cofactor Supplementation : NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) improve reproducibility by maintaining enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
